Bodipy tmr-X

描述

BODIPY™ TMR-X is a bright, orange fluorescent dye . It has similar excitation and emission to tetramethyrhodamine (TRITC) or Alexa Fluor™ 555 dye . It can be used to label the primary amines (R-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules .

Synthesis Analysis

BODIPY™ TMR-X’s NHS ester (or succinimidyl ester) is a widely used tool for conjugating the dye to a protein or antibody . NHS esters can be used to label the primary amines (R-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules .

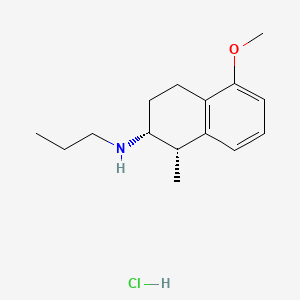

Molecular Structure Analysis

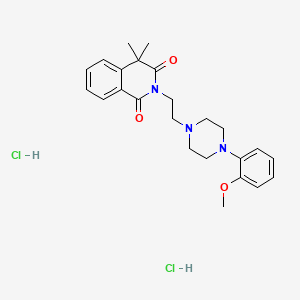

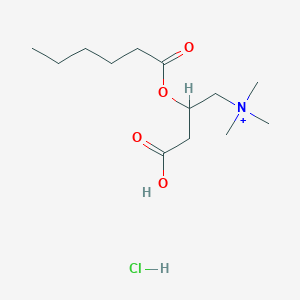

The molecular weight of BODIPY™ TMR-X is 608.45 . The reactive dye contains a seven-atom aminohexanoyl (‘X’) spacer between the fluorophore and the NHS ester group . This spacer helps to separate the fluorophore from its point of attachment, potentially reducing the interaction of the fluorophore with the biomolecule to which it is conjugated .

Chemical Reactions Analysis

The NHS ester (or succinimidyl ester) of BODIPY™ TMR-X is the most popular tool for conjugating the dye to a protein or antibody . NHS esters can be used to label the primary amines (R-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules .

Physical And Chemical Properties Analysis

BODIPY™ TMR-X dye has a high extinction coefficient and fluorescence quantum yield . It is relatively insensitive to solvent polarity and pH change . The dye exhibits bright fluorescence, narrow emission bandwidths, and relatively long excited-state lifetimes .

科学研究应用

光化学中的多功能性

Bodipy tmr-X,BODIPY染料的一种变体,在现代光化学中备受关注。其色团提供了广泛的合成途径,通过取代模式可以实现各种光谱特性或新的光物理过程。这些特性扩展了它在科学和技术领域的应用,特别是在光电子学和生物光子学中(Bañuelos, 2016)。

三重激发态应用

Bodipy tmr-X的三重激发态对于光动力疗法(PDT)、光催化和三重-三重湮灭(TTA)上转换等领域至关重要。研究侧重于其形成、调制和应用,强调其在可见光或近红外光吸收和长寿命三重激发态中的潜力(Zhao et al., 2015)。

FRET平台和传感器

Bodipy tmr-X用于高效的分子内荧光共振能量转移(FRET)平台。这种应用在创建具有双发射和比色性质的传感器方面非常重要,已在检测Hg(2+)等金属离子中得到证明(Yu et al., 2011)。

癌症中的光治疗应用

近红外发射的Bodipy tmr-X纳米颗粒在癌症光治疗诊断中崭露头角。它们强大的光稳定性和可调性使其适用于癌症治疗中的先进成像和光医学,包括光动力疗法(PDT)和光激活前药疗法(PAPT)(Huang & Han, 2018)。

生物分析和生物成像应用

Bodipy tmr-X的高亮度和可调波长增强了其在生物分析和生物成像应用中的适用性。合成Bodipy tmr-X衍生物的多功能性使其能够开发用于医疗目的的复杂物体,包括治疗诊断联合治疗、多模式成像探针和PDT敏化剂(Bertrand et al., 2018)。

有机光电子学的光物理性质

基于Bodipy tmr-X的分子在有机光电子学中具有潜力。

BODIPY核心的结构修饰可以微调其光物理和光电子性质。这种适应性使其适用于太阳能电池和光子器件,为在这些领域的进一步探索提供了机会(Squeo et al., 2020)。

未来方向

BODIPY dyes are extremely versatile and have been used in many scientific and technological fields . They are often the preferred choice for labeling nucleotides, amino acids, and other low molecular weight ligands . BODIPY dyes are also more useful than most other long-wavelength dyes for assays that measure fluorescence polarization and have large cross-sections for excitation by multiphoton excitation sources .

属性

IUPAC Name |

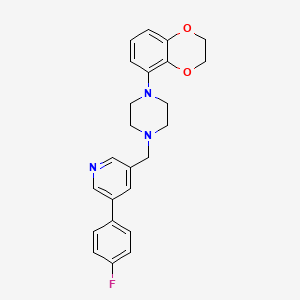

(2,5-dioxopyrrolidin-1-yl) 6-[3-[2,2-difluoro-12-(4-methoxyphenyl)-4,6-dimethyl-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-5-yl]propanoylamino]hexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H35BF2N4O6/c1-20-25(13-15-28(39)35-18-6-4-5-7-31(42)44-38-29(40)16-17-30(38)41)21(2)36-27(20)19-23-10-14-26(37(23)32(36,33)34)22-8-11-24(43-3)12-9-22/h8-12,14,19H,4-7,13,15-18H2,1-3H3,(H,35,39) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRDQURHVJJVDRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-]1(N2C(=CC=C2C3=CC=C(C=C3)OC)C=C4[N+]1=C(C(=C4C)CCC(=O)NCCCCCC(=O)ON5C(=O)CCC5=O)C)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H35BF2N4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

608.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bodipy tmr-X | |

CAS RN |

217190-15-3 | |

| Record name | BODIPY TMR-X | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=217190-15-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(methanesulfonamido)-N-methyl-N-[2-[methyl-(1-methylbenzimidazol-2-yl)amino]ethyl]benzenesulfonamide](/img/structure/B1663668.png)

![3-[2-[4-(2-Methoxyphenyl)-1-piperazinyl]ethyl]-1,5-dihydropyrimido[5,4-b]indole-2,4-dione](/img/structure/B1663671.png)